molecular formula C21H22O8 B191424 5,6,7,3',4',5'-Hexamethoxyflavone CAS No. 29043-07-0

5,6,7,3',4',5'-Hexamethoxyflavone

Cat. No.: B191424
CAS No.: 29043-07-0
M. Wt: 402.4 g/mol
InChI Key: DYDFNKUHYXHWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,3’,4’,5’-Hexamethoxyflavone: is a polymethoxyflavone, a type of flavonoid found in citrus fruits and medicinal plants. This compound has gained attention due to its potential anticancer properties, particularly in the treatment of triple-negative breast cancer .

Mechanism of Action

Target of Action

5,6,7,3’,4’,5’-Hexamethoxyflavone, also known as 5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, is a flavonoid compound with antiprotozoal activity . It has been found to inhibit Trypanosoma bruceirhodesiense, a protozoan parasite .

Mode of Action

These pathways are involved in regulating cell proliferation, survival, and cell cycle .

Biochemical Pathways

The compound affects the MAPK and Akt signaling pathways . The MAPK pathway is involved in a variety of cellular functions, including cell proliferation, differentiation, and migration. The Akt pathway plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Pharmacokinetics

It is known that polymethoxyflavones (pmfs), a class of flavonoids to which this compound belongs, are more lipophilic than hydroxyl flavones due to their methoxy groups . This lipophilicity may affect their biological activities and bioavailability .

Result of Action

The compound has been found to inhibit the growth of triple-negative breast cancer cells . It arrests the cell cycle in the G2/M phase, while no effect was observed on apoptosis or the migratory behavior of these cells . The growth inhibition was concomitant with reduced phosphorylation levels of signaling molecules in the MAPK and Akt pathways as well as cell cycle regulators .

Action Environment

It is known that the promotion stage of carcinogenesis can enhance the development of neoplasm when initiated cells encounter a sufficient dose of promoting agents such as radiation, dietary contaminants, and environmental toxins . These agents may stimulate DNA synthesis and then enhance cell proliferation through intracellular pathways in the initiated cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,3’,4’,5’-Hexamethoxyflavone typically involves the methylation of flavonoid precursors. One common method is the methylation of 5,6,7-trihydroxyflavone using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of 5,6,7,3’,4’,5’-Hexamethoxyflavone involves large-scale methylation processes, often using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

5,6,7-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O8/c1-23-15-7-11(8-16(24-2)19(15)26-4)13-9-12(22)18-14(29-13)10-17(25-3)20(27-5)21(18)28-6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDFNKUHYXHWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183280
Record name 5,6,7,3',4',5'-Hexamethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29043-07-0
Record name 5,6,7,3',4',5'-Hexamethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029043070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6,7,3',4',5'-Hexamethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,3',4',5'-Hexamethoxyflavone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,6,7,3',4',5'-Hexamethoxyflavone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5,6,7,3',4',5'-Hexamethoxyflavone
Reactant of Route 4
5,6,7,3',4',5'-Hexamethoxyflavone
Reactant of Route 5
5,6,7,3',4',5'-Hexamethoxyflavone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5,6,7,3',4',5'-Hexamethoxyflavone
Customer
Q & A

Q1: What are the known biological activities of 5,6,7,3′,4′,5′-Hexamethoxyflavone?

A1: Research suggests that 5,6,7,3′,4′,5′-Hexamethoxyflavone exhibits promising anticancer activities. Specifically, it has demonstrated growth inhibitory effects on triple-negative breast cancer cells. [] Further research is needed to fully elucidate its mechanism of action and therapeutic potential in various cancer models.

Q2: How does 5,6,7,3′,4′,5′-Hexamethoxyflavone exert its anticancer effects?

A2: Studies indicate that 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits the growth of triple-negative breast cancer cells by suppressing key signaling pathways involved in cell proliferation and survival, namely the MAPK and Akt pathways. [] Additionally, it appears to induce cell cycle arrest at the G2/M phase, further contributing to its antiproliferative effects. []

Q3: Has 5,6,7,3′,4′,5′-Hexamethoxyflavone been compared to other related compounds?

A3: Yes, 5,6,7,3′,4′,5′-Hexamethoxyflavone has been compared to its structural isomer, nobiletin (5,6,7,8,3′,4′-hexamethoxyflavone). Interestingly, while 5,6,7,3′,4′,5′-Hexamethoxyflavone exhibited lower toxicity than nobiletin, it demonstrated comparable growth inhibitory effects on triple-negative breast cancer cells after 72 hours of treatment. [] This finding suggests that 5,6,7,3′,4′,5′-Hexamethoxyflavone might possess a more favorable therapeutic window for potential anticancer applications.

Q4: What natural sources contain 5,6,7,3′,4′,5′-Hexamethoxyflavone?

A4: This compound has been isolated from various plant species, including:

  • Murraya paniculata capsule [, ]
  • Bauhinia championii [, ]
  • Ageratum conyzoides [, ]
  • Ficus gomelleira []
  • Eremophila debilis []
  • Lantana ukambensis []

Q5: Are there any analytical methods available to quantify 5,6,7,3′,4′,5′-Hexamethoxyflavone?

A5: Yes, Ultra Performance Liquid Chromatography (UPLC) coupled with Photodiode Array (PDA) detection has been successfully employed for the quantification of 5,6,7,3′,4′,5′-Hexamethoxyflavone in plant extracts, particularly from Ageratum conyzoides. [] This method provides high sensitivity and selectivity, enabling accurate measurement of the compound in complex matrices.

Q6: Has the UPLC-PDA method for quantifying 5,6,7,3′,4′,5′-Hexamethoxyflavone been validated?

A6: Yes, the UPLC-PDA method has been validated and shown to be specific, linear, precise, accurate, and sensitive for quantifying 5,6,7,3′,4′,5′-Hexamethoxyflavone in aqueous extracts of Ageratum conyzoides. [] Furthermore, the method exhibited stability-indicating properties, ensuring reliable quantification even in the presence of degradation products. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.